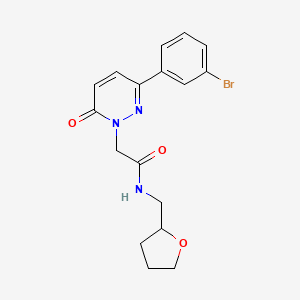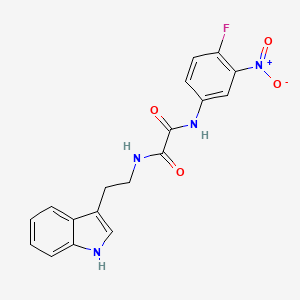![molecular formula C22H23N3O2 B2607456 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde CAS No. 852296-95-8](/img/structure/B2607456.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .
Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by HRMS, IR, 1H, and 13C NMR experiments .
Chemical Reactions Analysis
The compound may have alpha1-adrenergic affinity, as similar compounds have shown this property in the range from 22 nM to 250 nM .
科学的研究の応用
Antimicrobial Applications
One study focused on the synthesis and antimicrobial activities of new triazole derivatives, including compounds related to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde. These compounds were evaluated for their effectiveness against various microorganisms, demonstrating good to moderate antimicrobial properties. This research highlights the potential use of such chemicals in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Chemical Properties
Another area of research involves the synthesis and characterization of compounds with structural similarities to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde. Studies have detailed the chemical reactions and methodologies used to create these compounds, providing insights into their chemical properties and potential applications in pharmaceuticals and materials science. For example, the synthesis of fluoroquinolone-based thiazolidinones incorporating a similar structure demonstrated the versatility of these compounds in creating diverse chemical entities with potential antimicrobial and antifungal activities (Patel & Patel, 2010).
Biological Evaluation and Drug Development
Research into compounds structurally related to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde also extends to their biological evaluation, particularly in drug development. Studies have synthesized and tested various derivatives for their biological activities, including anticancer, antioxidant, and receptor affinity properties. For instance, derivatives have been evaluated for their potential in treating diseases such as cancer, highlighting the importance of these compounds in the development of new therapeutic agents (Mistry, Keum, & Kim, 2015).
Corrosion Inhibition
An intriguing application of compounds related to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde is in corrosion inhibition. Research has explored their effectiveness in protecting metals against corrosion, particularly in acidic environments. These studies provide a foundation for developing new corrosion inhibitors that can extend the life of metal structures and components (El faydy et al., 2020).
作用機序
Target of Action
The primary target of the compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the function of these receptors, which can have therapeutic effects for various disorders .
Biochemical Pathways
The biochemical pathways affected by 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde are those involving the alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of this interaction can influence numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties can impact the bioavailability of the compound, which is crucial for its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of the action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde are primarily related to its interaction with the alpha1-adrenergic receptors . This interaction can lead to changes in the function of these receptors, potentially providing therapeutic benefits for various disorders .
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-3-4-17-14-18(15-26)22(23-21(17)13-16)25-11-9-24(10-12-25)19-5-7-20(27-2)8-6-19/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFRIHNMAWQXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxo-2-{[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2607375.png)
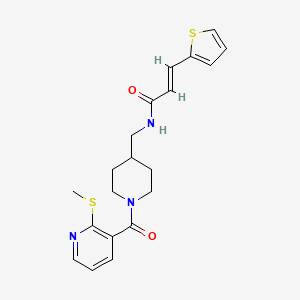
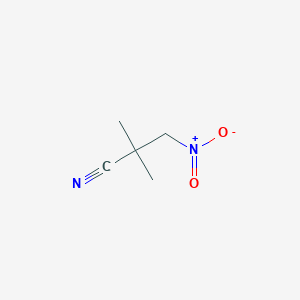

![N-(5-chloro-2-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2607383.png)
![3-(2-Chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2607384.png)

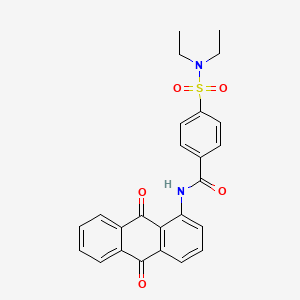
![1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607388.png)
![3-(3-chloro-4-methylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2607389.png)
![3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2607391.png)
![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2607392.png)
